molecular formula C20H23N5O2 B2448921 1-(4-methoxyphenethyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea CAS No. 2034521-77-0

1-(4-methoxyphenethyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea

Cat. No.: B2448921
CAS No.: 2034521-77-0
M. Wt: 365.437
InChI Key: NPXNJXPHENMACR-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenethyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of methoxyphenethyl, pyrazolyl, and pyridinyl groups, making it a subject of study for its chemical reactivity and potential biological activities.

Preparation Methods

The synthesis of 1-(4-methoxyphenethyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the intermediate compounds, followed by their coupling under specific reaction conditions. Commonly used methods include:

    Stepwise Synthesis: This involves the preparation of the methoxyphenethylamine and the pyrazolylpyridine intermediates separately, followed by their coupling using urea derivatives under controlled conditions.

    Reaction Conditions: Typical conditions include the use of solvents like dichloromethane or ethanol, with catalysts such as triethylamine or pyridine to facilitate the reaction. The reaction temperature is usually maintained between 25°C to 80°C, depending on the reactivity of the intermediates.

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

1-(4-Methoxyphenethyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound can be synthesized using halogenating agents like thionyl chloride or phosphorus tribromide.

The major products formed from these reactions depend on the specific reagents and conditions used, often resulting in derivatives with modified functional groups that can be further studied for their properties.

Scientific Research Applications

1-(4-Methoxyphenethyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea has a wide range of applications in scientific research, including:

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors, which could lead to the development of new pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.

    Industry: It is used in the development of specialty chemicals and advanced materials, contributing to innovations in fields such as polymer science and nanotechnology.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenethyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved, which could provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

1-(4-Methoxyphenethyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea can be compared with other similar compounds, such as:

    1-(4-Methoxyphenethyl)-3-(pyridin-4-ylmethyl)urea: Lacks the pyrazolyl group, which may result in different chemical reactivity and biological activity.

    1-(4-Methoxyphenethyl)-3-((2-(1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea: Similar structure but without the methyl group on the pyrazole ring, potentially affecting its interaction with molecular targets.

    1-(4-Methoxyphenethyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)phenyl)methyl)urea: Contains a phenyl group instead of a pyridinyl group, which may influence its chemical properties and applications.

Properties

IUPAC Name

1-[2-(4-methoxyphenyl)ethyl]-3-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c1-25-14-17(13-24-25)19-11-16(8-9-21-19)12-23-20(26)22-10-7-15-3-5-18(27-2)6-4-15/h3-6,8-9,11,13-14H,7,10,12H2,1-2H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPXNJXPHENMACR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)NCCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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